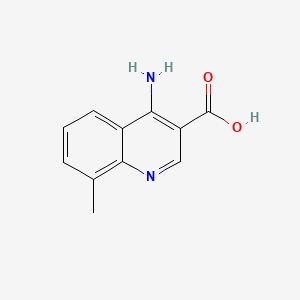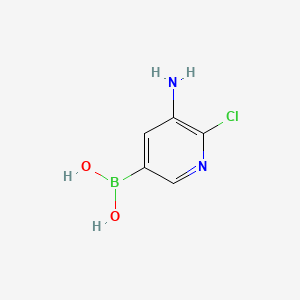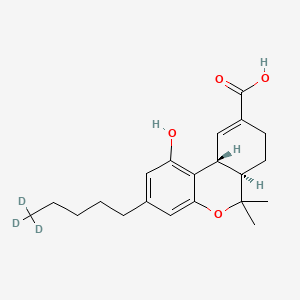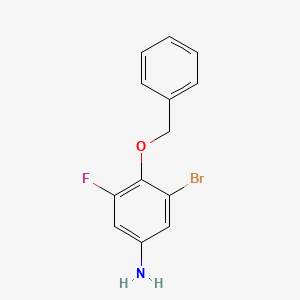
4-(Benzyloxy)-3-bromo-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported .Scientific Research Applications
Synthesis and Material Preparation
4-(Benzyloxy)-3-bromo-5-fluoroaniline and its derivatives serve as intermediates and building blocks in various chemical syntheses. For instance:
- It's a key intermediate in the practical synthesis of 2-Fluoro-4-bromobiphenyl, used in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A pilot-scale method for its preparation from methyl nitrite and 2-fluoro-4-bromoaniline was developed due to challenges in its synthesis involving high costs and the use of toxic materials (Qiu et al., 2009).
- Synthesis, growth, and characterization of benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline (BBFA) were conducted, focusing on their crystal system, spectral analyses, weight loss, melting point, and nonlinear optical properties (Subashini et al., 2021).
- Developed straightforward and efficient synthesis methods for compounds like 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, essential in pharmaceuticals and agrochemicals. Their viability as partners for cross-coupling reactions was evaluated to synthesize biologically relevant targets (Verdelet et al., 2011).
Biological and Pharmaceutical Research
This compound has been involved in bioactivation studies and pharmaceutical development:
- Studied the bioactivation of fluoroanilines to reactive benzoquinoneimines, indicating potential bioactivation for aniline derivatives with a fluorinated para position. This study emphasized the importance of understanding the metabolic pathways and potential reactive metabolites for drug development (Rietjens & Vervoort, 1991).
- Investigated the synthesis of D-Glucuronic Acid Derivatives of 5-Fluorouracil, highlighting the potential therapeutic applications of these compounds in cancer treatment. The derivatives were synthesized using a condensation reaction involving 2-benzyloxy-5-fluoro-4-pyrimidone (Kaneko et al., 1977).
- Synthesized and evaluated the biological activities of new Thieno[3,2‐c]quinoline and Pyrrolo[3,2‐c]quinoline Derivatives, including 2‐Bromo‐4‐fluoroaniline. These compounds showed significant broad antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Abdel‐Wadood et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-5-fluoro-4-phenylmethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHGNLNSKCOJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681479 |
Source


|
| Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-01-1 |
Source


|
| Record name | 4-(Benzyloxy)-3-bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

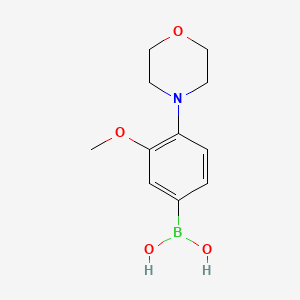
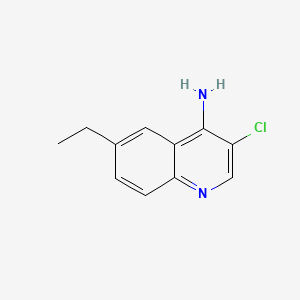
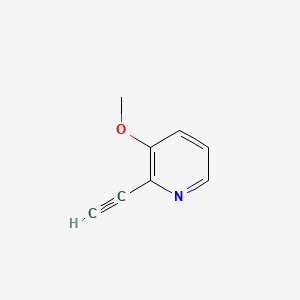


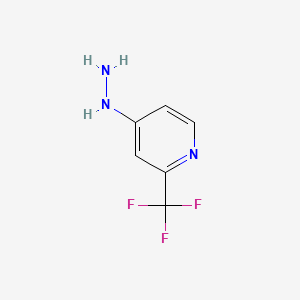
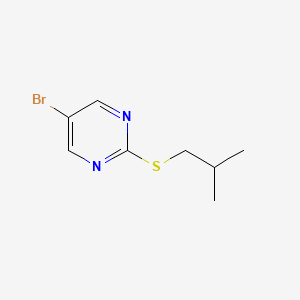


![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)
